molecular formula C15H10ClNO2 B1607093 1-(4-Chlorobenzyl)-1H-indole-2,3-dione CAS No. 26960-66-7

1-(4-Chlorobenzyl)-1H-indole-2,3-dione

Cat. No.: B1607093
CAS No.: 26960-66-7
M. Wt: 271.70 g/mol
InChI Key: VEBLIIOSJXGVAW-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a 4-chlorobenzyl group attached to the indole nucleus, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “1-(4-Chlorobenzyl)-1H-indole-2,3-dione” would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Biochemical Analysis

Biochemical Properties

1-(4-Chlorobenzyl)-1H-indole-2,3-dione plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions often involves binding to the active sites of enzymes or forming non-covalent interactions with protein surfaces, thereby altering their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including those involved in inflammation and apoptosis . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and affect cellular metabolism. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to their active sites. For example, the compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . This metabolic process can affect the compound’s bioavailability and duration of action. Additionally, interactions with cofactors such as NADPH are essential for the enzymatic reactions involved in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, transporters and binding proteins may facilitate its movement within the body, influencing its localization and accumulation in specific tissues . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chlorobenzyl)-1H-indole-2,3-dione can be synthesized through various methods. One common method involves the reaction of 4-chlorobenzyl chloride with indole-2,3-dione in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The 4-chlorobenzyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the 4-chlorobenzyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern and the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBLIIOSJXGVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181446
Record name 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
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Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26960-66-7
Record name 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
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Record name 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
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Record name 26960-66-7
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Record name 1-(4-Chlorobenzyl)-1H-indole-2,3-dione
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Record name 1-(4-CHLOROBENZYL)ISATIN
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Record name 1-(4-Chlorobenzyl)indoline-2,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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